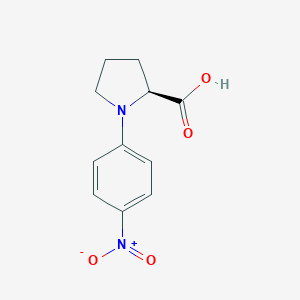

N-(4-Nitrophenyl)-L-proline

Descripción general

Descripción

“N-(4-Nitrophenyl)-L-proline” is a compound that contains a nitrophenyl group attached to the nitrogen atom of the L-proline molecule . It is a derivative of L-proline, an amino acid that plays a crucial role in the structure and function of proteins.

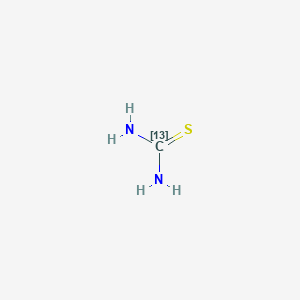

Synthesis Analysis

The synthesis of “N-(4-Nitrophenyl)-L-proline” involves a two-step process. The first step involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to afford N-aryl-L-prolines . The second step involves amidation via a two-stage, one-pot reaction involving SOCl2 and amines, to furnish L-prolinamides .

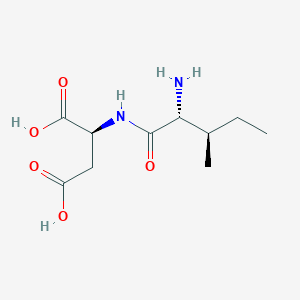

Molecular Structure Analysis

The molecular structure of “N-(4-Nitrophenyl)-L-proline” is complex and involves several functional groups. The nitrophenyl group is attached to the nitrogen atom of the L-proline molecule .

Chemical Reactions Analysis

“N-(4-Nitrophenyl)-L-proline” can undergo various chemical reactions. For instance, it can participate in the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate . It can also be involved in the reduction of 4-NP in the presence of reducing agents by various nanostructured materials .

Physical And Chemical Properties Analysis

“N-(4-Nitrophenyl)-L-proline” has unique physical and chemical properties. For instance, it can form highly nonlinear single crystals of larger size with improved optical quality over those produced by other methods, such as solution or melt growth .

Aplicaciones Científicas De Investigación

- Field : Nanotechnology and Chemistry .

- Application : The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

- Method : Synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents . The reductions of model 4-NP reaction in the presence of reducing agents by catalytic nanostructured materials have been affected by various parameters .

- Results : This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

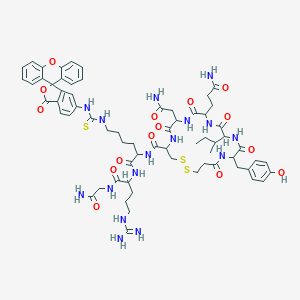

- Field : Medicinal Chemistry .

- Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .

- Method : The synthesis of 4-Nitrophenyl (PNP) activated esters is used to rapidly prepare 18 F-labelled acylation synthons in one step . These esters are then used for the acylation of biomolecules .

- Results : The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

- Field : Biochemistry .

- Application : 4-Nitrophenyl N-acetyl-α-D-galactosaminide has been shown to inhibit the binding of certain carbohydrates to lectins and the activity of certain glycosyltransferases .

- Method : This compound is used in a variety of scientific research applications, including enzyme kinetics, protein-carbohydrate interactions, and structural studies .

- Results : The specific results or outcomes of these studies are not detailed in the source .

Catalytic Reduction of 4-Nitrophenol

Indirect Radiofluorination of Biomolecules

Inhibition of Certain Carbohydrates

- Field : Optics and Material Science .

- Application : N-(4-Nitrophenyl)-L-prolinol (NPP) is used in the growth of highly nonlinear optical crystals .

- Method : A gel-growth technique is used to grow NPP single crystals of larger size with improved optical quality over those produced by other methods, such as solution or melt growth . High-quality samples are obtained by lowering the temperature of a NPP saturated water-acetonitrile mixture in a tetramethoxysilane gel .

- Results : X-ray characterization gives evidence of the occurrence of twins, in agreement with the results of nonlinear optical experiments under phase-matched conditions . The high quadratic nonlinear efficiency of NPP is confirmed .

- Field : Pharmaceutical Chemistry .

- Application : N-4-Nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate, is used in catalytic hydrogenation .

- Method : A stabilized Pd nanoparticle-organic-silica catalyst is used to selectively catalyze the hydrogenation of N-4-Nitrophenyl nicotinamide .

- Results : The specific results or outcomes of these studies are not detailed in the source .

Growth of Nonlinear Optical Crystals

Catalytic Hydrogenation of Active Pharmaceutical Ingredient Surrogates

- Stabilization of Nitrate Ester-Based Energetic Materials

- Field : Material Science .

- Application : PolyN-(4-nitrophenyl) acrylamide has been used as a stabilizer for nitrate ester-based energetic materials .

- Method : The compound is incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

- Results : The use of PolyN-(4-nitrophenyl) acrylamide resulted in a great improvement in the thermal stability of nitrocellulose .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUGUORNGRELOH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924077 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Nitrophenyl)-L-proline | |

CAS RN |

122092-18-6 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

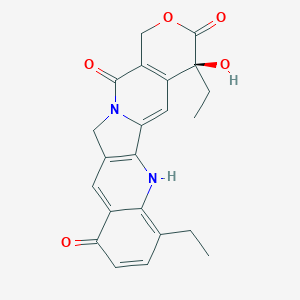

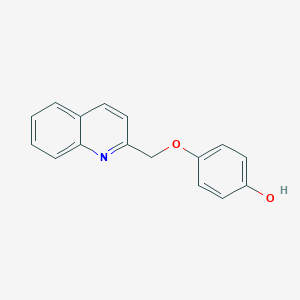

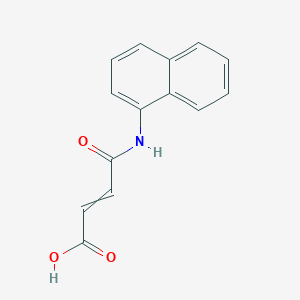

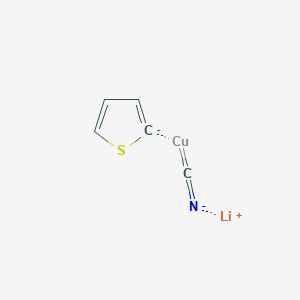

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)